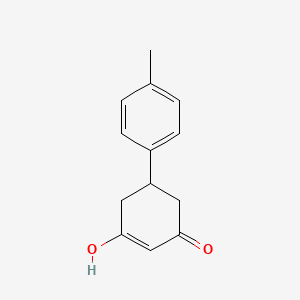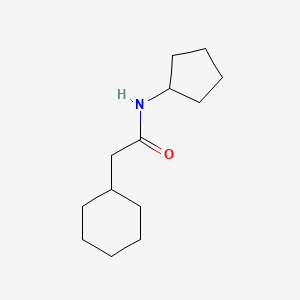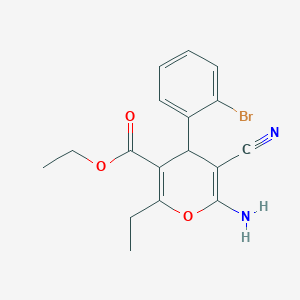
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one, commonly known as HOCPCA, is a chemical compound that belongs to the class of cyclohexenone derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
HOCPCA acts as a selective agonist of GPR88, which is a member of the orphan G protein-coupled receptor family. GPR88 is predominantly expressed in the striatum, a region of the brain that is involved in the regulation of motor control, reward, and addiction. Activation of GPR88 by HOCPCA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and downstream signaling pathways. This results in the modulation of dopamine release and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction.
Biochemical and physiological effects:
HOCPCA has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
实验室实验的优点和局限性
HOCPCA has several advantages as a pharmacological tool for studying GPR88 function in the brain. It is a highly selective agonist of GPR88, which allows for precise modulation of GPR88 signaling without affecting other receptors or signaling pathways. HOCPCA is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, HOCPCA has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological function of endogenous ligands for GPR88. Additionally, the effects of HOCPCA on other neurotransmitter systems and brain regions are not fully understood.
未来方向
Future research on HOCPCA and GPR88 could focus on several areas. First, the precise role of GPR88 in the regulation of dopamine release and other neurotransmitters in the basal ganglia needs to be further elucidated. Second, the potential therapeutic applications of HOCPCA and other GPR88 agonists in neurological and psychiatric disorders need to be explored. Third, the development of more selective and potent GPR88 agonists and antagonists could provide valuable tools for studying GPR88 function and potential therapeutic applications. Finally, the identification of endogenous ligands for GPR88 could shed light on the physiological function of this orphan receptor and its potential role in disease.
合成方法
The synthesis of HOCPCA involves the condensation of 4-methylphenylacetic acid with cyclohexenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then subjected to a series of chemical transformations, including reduction, oxidation, and cyclization, to yield HOCPCA in high purity and yield.
科学研究应用
HOCPCA has been widely used as a pharmacological tool to study the function of GPR88 in the brain. It has been shown to modulate the release of dopamine and other neurotransmitters in the basal ganglia, which are involved in the regulation of motor control, reward, and addiction. HOCPCA has also been implicated in the regulation of mood, anxiety, and cognition, and has been proposed as a potential target for the treatment of schizophrenia, depression, and addiction.
属性
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBVMOMEYQBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)
![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)

![N~1~-(sec-butyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960281.png)
![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)